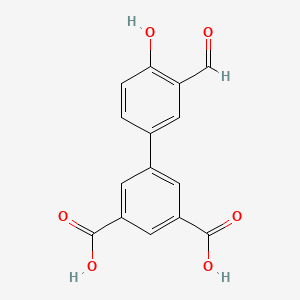
4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% (4-DFP-2F) is a phenol derivative used as a reagent in organic synthesis. It is a colorless to yellowish liquid with a faint odor, and is soluble in most organic solvents. 4-DFP-2F is a versatile reagent that has been used in a variety of synthetic applications, including the synthesis of polymers, dyes, and pharmaceuticals. In addition, 4-DFP-2F has potential applications in scientific research and biochemistry.
Applications De Recherche Scientifique
4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of organic compounds. In addition, 4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% has been used in the synthesis of fluorescent dyes for use in biological imaging. It has also been used in the synthesis of compounds for use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% is not well understood. However, it is believed to act as a catalyst in the formation of polymers and other organic compounds. It is also thought to act as a proton donor, which can facilitate the formation of a variety of different compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% are not well understood. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments. It has also been shown to be non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% is its versatility as a reagent. It can be used in a variety of synthetic applications, including the synthesis of polymers, dyes, and pharmaceuticals. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is not very soluble in water, so it must be used in an organic solvent.
Orientations Futures
There are several potential future directions for 4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95%. It may be possible to use 4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% in the synthesis of novel pharmaceuticals and other organic compounds. It may also be possible to use it in the synthesis of fluorescent dyes for use in biological imaging. Additionally, 4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% may be useful in the synthesis of compounds for use in drug delivery systems. Finally, 4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% may be useful in the synthesis of polymers and other materials for use in a variety of applications.
Méthodes De Synthèse
4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95% is synthesized from 3,5-dicarboxyphenylacetic acid (DCPAA) and formaldehyde. DCPAA is reacted with formaldehyde in an acidic medium to form 4-(3,5-Dicarboxyphenyl)-2-formylphenol, 95%. The reaction is carried out at a temperature of 50-60°C in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is complete in approximately 10 minutes. The product is purified by vacuum distillation and recrystallization.
Propriétés
IUPAC Name |
5-(3-formyl-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-12-3-8(1-2-13(12)17)9-4-10(14(18)19)6-11(5-9)15(20)21/h1-7,17H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJFFNUUMVUESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685345 | |
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dicarboxyphenyl)-2-formylphenol | |
CAS RN |
1261895-44-6 | |
| Record name | [1,1′-Biphenyl]-3,5-dicarboxylic acid, 3′-formyl-4′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)


